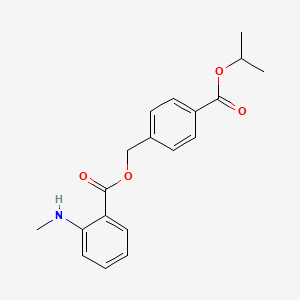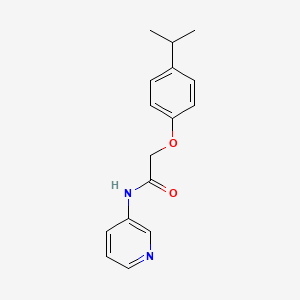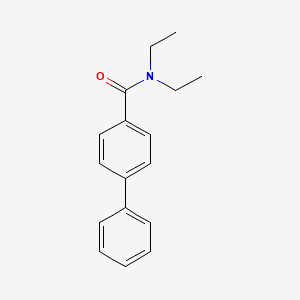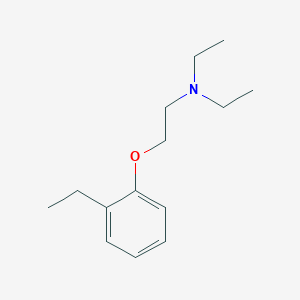
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate, also known as IMB-X, is a chemical compound that has gained attention in the scientific community for its potential applications in research. It is a benzyl ester derivative of 2-(methylamino)benzoic acid, which has been shown to have various biological effects.
Applications De Recherche Scientifique
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to have potential applications in various areas of scientific research. One of the primary areas of interest is in cancer research, where it has been reported to have anti-tumor effects. In a study conducted on breast cancer cells, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate was found to inhibit cell proliferation and induce cell death. Additionally, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been reported to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. In breast cancer cells, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been reported to inhibit the activity of the enzyme COX-2, which is involved in inflammation.
Biochemical and Physiological Effects
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, it has been reported to have antioxidant properties and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins in the liver. Additionally, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to have neuroprotective effects and to improve cognitive function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its potential applications in various areas of research make it a versatile compound to work with. However, one limitation of using 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate is its relatively high cost compared to other compounds that may have similar effects.
Orientations Futures
There are many potential directions for future research on 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate. One area of interest is in its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Other potential directions for future research include exploring its effects on other diseases and conditions, such as neurodegenerative diseases, and investigating its potential use in combination with other compounds for enhanced therapeutic effects.
Conclusion
In conclusion, 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate is a chemical compound with potential applications in various areas of scientific research. Its synthesis method yields high purity and yield, making it a reliable compound to work with. 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to have anti-tumor and anti-inflammatory effects, as well as various other biochemical and physiological effects. While there are limitations to its use, its versatility and potential for therapeutic applications make it an important compound for future research.
Méthodes De Synthèse
The synthesis of 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate involves the reaction of 4-(isopropoxycarbonyl)benzyl chloride with 2-(methylamino)benzoic acid in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization. This method has been reported to yield high purity and yield of 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate.
Propriétés
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)24-18(21)15-10-8-14(9-11-15)12-23-19(22)16-6-4-5-7-17(16)20-3/h4-11,13,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUFYOIWSVTGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5875866.png)

![2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)

![4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5875913.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)

![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)

![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)
![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)